molecular formula C36H54O8S2 B1236341 [4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate CAS No. 153322-44-2

[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate

Cat. No. B1236341
CAS RN: 153322-44-2
M. Wt: 678.9 g/mol
InChI Key: IDKFTCRFJYOYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate is a natural product found in Haliclona toxia with data available.

Scientific Research Applications

Synthesis and Anticancer Evaluation of Naphthoquinone Derivatives

The compound has been used in the synthesis of naphthoquinone derivatives, which are known for their potent anticancer properties. One study focused on the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds displayed significant cytotoxic activity against human cancer cell lines, with certain compounds showing remarkable cytotoxicity. The research highlighted that these derivatives induce apoptosis and cell cycle arrest at the G1 phase through upregulation of caspase proteins and gene expression levels, positioning them as potential agents against various cancer types (Ravichandiran et al., 2019).

Catalysis and Synthesis Applications

Catalytic Applications in Synthesis

The compound has been utilized as a catalyst in the synthesis of polyhydroquinoline derivatives, highlighting its role in facilitating efficient, clean, and high-yield reactions. This method emphasizes the compound's potential in green chemistry and its contribution to synthesizing complex molecules with high efficiency and minimal environmental impact (Khaligh, 2014).

Ionic Liquids in Condensation Reactions

Another study illustrated the use of similar compounds as acidic ionic liquids in catalyzing condensation reactions. This role is crucial in synthesizing various derivatives, showcasing the compound's versatility and effectiveness in promoting complex chemical transformations (Shaterian & Mohammadnia, 2013).

Molecular Modeling and Structure Analysis

Molecular Modeling in Drug Development

Research in drug development has used the compound for modeling and synthesizing analogues of known therapeutic agents. This work aims to enhance biological selectivity and potency, reducing side effects and improving therapeutic outcomes. The study's findings suggest that structural modifications of potent agonists can lead to improved selectivity and effectiveness, indicating the compound's potential in drug design and development (Heck et al., 2016).

Chemical Reactions and Mechanisms

Understanding Chemical Reactions and Mechanisms

Studies have also focused on understanding the chemical reactions and mechanisms involving the compound, such as sulfonation, sulphonation, and alkylation in sulfuric acid. These investigations provide valuable insights into the compound's behavior under different conditions, contributing to the broader knowledge in chemistry and the potential development of new chemical processes (Koeberg-Telder & Cerfontain, 1976).

properties

CAS RN

153322-44-2

Molecular Formula

C36H54O8S2

Molecular Weight

678.9 g/mol

IUPAC Name

[4-sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C36H54O8S2/c1-24-12-15-28-30(10-8-18-33(28,3)4)35(24,6)21-20-34(5)19-9-11-31-29(34)16-13-25(2)36(31,7)23-26-22-27(43-45(37,38)39)14-17-32(26)44-46(40,41)42/h10,14,16-17,22,24-25,28,31H,8-9,11-13,15,18-21,23H2,1-7H3,(H,37,38,39)(H,40,41,42)

InChI Key

IDKFTCRFJYOYKG-UHFFFAOYSA-N

SMILES

CC1CCC2C(=CCCC2(C)C)C1(C)CCC3(CCCC4C3=CCC(C4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C

Canonical SMILES

CC1CCC2C(=CCCC2(C)C)C1(C)CCC3(CCCC4C3=CCC(C4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C

synonyms

toxiusol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate
Reactant of Route 2
[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate
Reactant of Route 3
[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate
Reactant of Route 4
[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate
Reactant of Route 5
[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate
Reactant of Route 6
Reactant of Route 6
[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate

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